2-(1-Aminocyclopropyl)acetic acid

Conformational Analysis Drug Design Structure-Activity Relationship

Flexible GABA analogs confound SAR studies with multiple low-energy conformations, leading to ambiguous binding data and off-target effects. 2-(1-Aminocyclopropyl)acetic acid eliminates this variability through its conformationally locked cyclopropane scaffold, enabling unambiguous mapping of bioactive geometry at GABA receptor subtypes. • Preorganized rigid scaffold restricts torsional freedom - delivers more predictable SAR and enhanced target selectivity vs. acyclic analogs. • Directly cited as a reactant for GPR119 agonist tricyclic pyrazolopyrimidines (metabolic disease programs) and cardiovascular patent scaffolds. • 97% HPLC purity, in stock, global shipping - supports reproducible structure-based drug design without supply-chain delays.

Molecular Formula C5H9NO2
Molecular Weight 115.132
CAS No. 133616-20-3
Cat. No. B2393291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminocyclopropyl)acetic acid
CAS133616-20-3
Molecular FormulaC5H9NO2
Molecular Weight115.132
Structural Identifiers
SMILESC1CC1(CC(=O)O)N
InChIInChI=1S/C5H9NO2/c6-5(1-2-5)3-4(7)8/h1-3,6H2,(H,7,8)
InChIKeyMXXPCZIAOHMCKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Aminocyclopropyl)acetic acid (CAS 133616-20-3) – A Conformationally Constrained GABA Analog and Cyclopropane Building Block for Drug Discovery


2-(1-Aminocyclopropyl)acetic acid (CAS 133616-20-3), also referred to as ACPA, is a non-proteinogenic, cyclic α-amino acid characterized by a cyclopropane ring fused to the α-carbon of an acetic acid backbone [1]. This compound is a conformationally restricted structural analog of the neurotransmitter γ-aminobutyric acid (GABA) [1]. The rigid cyclopropane moiety imposes strict stereochemical constraints on the molecule's backbone [2], which is a fundamental property differentiating it from flexible, acyclic analogs. It is primarily utilized as a research chemical and a versatile building block in medicinal chemistry to probe bioactive conformations and to introduce conformational rigidity into peptide and small-molecule scaffolds [3].

Procurement Risk: Why 2-(1-Aminocyclopropyl)acetic acid Cannot Be Interchanged with Flexible GABA Analogs or Standard α-Amino Acids


The critical differentiator for 2-(1-Aminocyclopropyl)acetic acid is its cyclopropane ring, which introduces a high degree of conformational constraint absent in common, flexible analogs like GABA or other acyclic α-amino acids [1]. This structural rigidity is not merely an ancillary feature; it fundamentally alters the molecule's pharmacological and chemical behavior. While flexible molecules can adopt numerous low-energy conformations, leading to potential off-target interactions and a complex structure-activity relationship (SAR), the rigid cyclopropane skeleton restricts the molecule to a limited set of bioactive conformations [2]. This preorganization can translate to enhanced target selectivity, improved metabolic stability, and more predictable SAR in drug design [3]. Therefore, substituting this compound with a cheaper, more flexible analog will not recapitulate its unique conformational and steric properties, potentially invalidating structure-based drug design efforts and leading to divergent biological outcomes [3].

Technical Evidence for 2-(1-Aminocyclopropyl)acetic acid: Comparator-Based Differentiation for Informed Procurement


Conformational Constraint: Rigid Cyclopropane Backbone vs. Flexible GABA

The primary differentiator is the conformational restriction imparted by the cyclopropane ring, a feature absent in the flexible, acyclic GABA molecule [1]. This rigidity is a class-level characteristic of cyclopropyl amino acids. For example, a preorganized cyclopropyl-constrained amino acid derivative was determined by Isothermal Titration Calorimetry (ITC) to be equally potent to its native, flexible phenylalanine (Phe) counterpart, demonstrating that constraint does not necessarily compromise binding affinity while potentially improving selectivity [2].

Conformational Analysis Drug Design Structure-Activity Relationship

Potential for Improved Metabolic Stability: Cyclopropyl Group vs. Acyclic Alkyl Substituents

Cyclopropane rings are a well-established motif in medicinal chemistry for improving metabolic stability compared to acyclic alkyl chains, though specific quantitative data for this exact compound is limited in the public domain [1]. The introduction of a cyclopropyl group can protect vulnerable metabolic sites, such as benzylic positions or α-carbons of amino acids, from oxidative metabolism by cytochrome P450 enzymes [1]. This is a class-level advantage frequently cited in the design of cyclopropylacetic acid derivatives [2].

Metabolic Stability Pharmacokinetics Drug Design

Building Block Versatility: A Key Intermediate for GPR119 Agonists and Cardiovascular Drugs

This compound is explicitly claimed as a reactant and key intermediate in the synthesis of tricyclic pyrazolopyrimidines, which are selective GPR119 agonists [1]. Furthermore, a patent application by Bayer Healthcare AG broadly claims cyclopropylacetic acid derivatives for the treatment and/or prophylaxis of cardiovascular diseases, including hypertension, atherosclerosis, angina pectoris, heart failure, and thrombosis [2]. This established utility as a core scaffold for multiple therapeutic areas provides a tangible procurement value not shared by generic, non-cyclopropyl amino acids.

Medicinal Chemistry GPCR Agonists Cardiovascular Research

Validated Research and Industrial Applications of 2-(1-Aminocyclopropyl)acetic acid Based on Technical Evidence


Probing GABA Bioactive Conformations and Designing Selective GABA Receptor Ligands

The primary utility of 2-(1-aminocyclopropyl)acetic acid is as a conformationally constrained probe for GABA receptors [1]. Its rigid cyclopropane backbone restricts its shape, allowing researchers to map the precise bioactive conformation required for binding to specific GABA receptor subtypes. This facilitates the rational design of more selective GABA-mimetic drugs, as supported by the class-level evidence that cyclopropyl constraint can maintain potency while potentially improving selectivity [2].

Synthesis of Conformationally Constrained Peptides and Foldamers

As a non-proteinogenic α-amino acid building block with a cyclopropane constraint, this compound is valuable for synthesizing peptidomimetics and foldamers [1]. Incorporating this rigid unit into peptide backbones allows researchers to study the effects of backbone preorganization on peptide folding, stability, and biological activity, which is a key application of cyclopropyl amino acids in structural biology and drug discovery [1].

Development of GPR119 Agonists for Metabolic Disorders

This compound is specifically cited as a reactant in the preparation of tricyclic pyrazolopyrimidines, which function as selective GPR119 agonists [1]. GPR119 is a target for type 2 diabetes and obesity. Therefore, procurement of this compound is directly relevant for medicinal chemistry programs focused on developing novel therapeutics for metabolic diseases [1].

Scaffold for Cardiovascular Drug Discovery

Cyclopropylacetic acid derivatives, for which this compound serves as a core scaffold, are claimed in patents for the treatment of a wide range of cardiovascular disorders, including hypertension, atherosclerosis, heart failure, and thrombosis [2]. This provides a clear industrial application for researchers in the cardiovascular field seeking to develop new chemical entities with a defined mechanism of action [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Aminocyclopropyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.